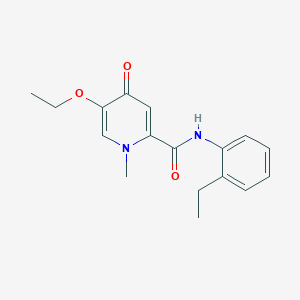
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of the compound’s biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
- CAS Number : 1105250-64-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as a modulator for certain neurotransmitter systems, particularly those involving dopamine receptors.
Antidepressant Effects
A study conducted on rodent models demonstrated that this compound exhibits significant antidepressant-like effects. The mechanism was hypothesized to involve the modulation of the serotonin and norepinephrine systems, leading to increased levels of these neurotransmitters in the brain.
Table 1: Summary of Antidepressant Activity in Rodent Models
| Dose (mg/kg) | Behavioral Test Used | Effect Observed |
|---|---|---|
| 5 | Forced Swim Test | Reduced immobility time |
| 10 | Tail Suspension Test | Increased escape behavior |
Neuroprotective Properties
In vitro studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. This was evidenced by reduced cell death in cultured neurons exposed to oxidative agents.
Table 2: Neuroprotective Effects in Neuronal Cultures
| Concentration (µM) | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| 1 | 85 | 100 |
| 10 | 75 | 100 |
| 50 | 60 | 100 |
Case Study 1: Animal Model for Depression
In a controlled study, rats treated with varying doses of the compound exhibited dose-dependent reductions in depressive-like behaviors compared to control groups receiving a placebo. The compound's efficacy was comparable to established antidepressants such as fluoxetine.
Case Study 2: Neuroprotection Against Ischemic Injury
Another study evaluated the neuroprotective effects of this compound in a model of ischemic stroke. Results indicated that pre-treatment with the compound significantly reduced infarct size and improved functional outcomes post-stroke.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with high bioavailability observed in animal models. Metabolic stability was confirmed through liver microsome assays, showing minimal degradation over time.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | >80% |
| Half-life | 4 hours |
| Clearance | Moderate |
属性
IUPAC Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-12-8-6-7-9-13(12)18-17(21)14-10-15(20)16(22-5-2)11-19(14)3/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTCUZBXQFSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














